molecular formula C10H12F3N5 B11732703 1-methyl-N-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine

1-methyl-N-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine

Cat. No.: B11732703
M. Wt: 259.23 g/mol
InChI Key: QQLKKXKJTUMSSQ-UHFFFAOYSA-N
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Description

1-methyl-N-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine is a synthetic organic compound belonging to the pyrazole family This compound is characterized by the presence of two pyrazole rings, each substituted with a methyl group and one of them with a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-N-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine typically involves multiple steps. One common route starts with the preparation of 1-methyl-5-(trifluoromethyl)-1H-pyrazole, which is then further functionalized to introduce the amine group at the 4-position. The key steps include:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for lithiation and electrophilic trapping, as well as efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-methyl-N-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while substitution reactions can introduce various functional groups .

Scientific Research Applications

1-methyl-N-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-methyl-N-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, while the pyrazole rings interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application, such as inhibition of enzymes in medicinal chemistry or disruption of metabolic pathways in agrochemistry .

Comparison with Similar Compounds

    1-methyl-3-(trifluoromethyl)-1H-pyrazole: Similar structure but with different substitution patterns.

    1-methyl-5-(trifluoromethyl)-1H-pyrazole: A regioisomer with the trifluoromethyl group at a different position.

    1-methyl-4-(trifluoromethyl)-1H-pyrazole: Another regioisomer with distinct properties

Uniqueness: 1-methyl-N-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine is unique due to the presence of two pyrazole rings and the specific positioning of the trifluoromethyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C10H12F3N5

Molecular Weight

259.23 g/mol

IUPAC Name

1-methyl-N-[[1-methyl-5-(trifluoromethyl)pyrazol-4-yl]methyl]pyrazol-4-amine

InChI

InChI=1S/C10H12F3N5/c1-17-6-8(5-15-17)14-3-7-4-16-18(2)9(7)10(11,12)13/h4-6,14H,3H2,1-2H3

InChI Key

QQLKKXKJTUMSSQ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)NCC2=C(N(N=C2)C)C(F)(F)F

Origin of Product

United States

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